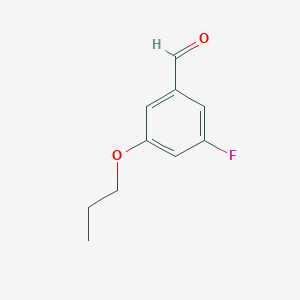

3-Fluoro-5-propoxybenzaldehyde

Vue d'ensemble

Description

“3-Fluoro-5-propoxybenzaldehyde” is a chemical compound . It is used for research and development purposes . It is also used in the synthesis of other compounds .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-propoxybenzaldehyde” can be analyzed using various methods such as X-ray crystallography, NMR spectroscopy, and quantum mechanical calculations .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

3-Fluoro-5-propoxybenzaldehyde can serve as a precursor in the synthesis of various fluorinated organic compounds. The fluorine atom's unique properties, such as its high electronegativity and small size, make it a valuable addition in medicinal chemistry for modifying the biological activity of molecules. For instance, fluorinated analogues of combretastatin A-4 have been synthesized using fluorinated benzaldehydes, demonstrating the role of such compounds in the development of anticancer agents (Lawrence et al., 2003).

Development of Fluorescent Probes

The structural features of 3-Fluoro-5-propoxybenzaldehyde can be exploited in designing fluorescent probes for biological and chemical applications. Hydrogen-bonding-induced fluorescence, where the emission properties of fluorophores are influenced by their microenvironment, represents a field where such compounds could find utility. Water-soluble and polarity-independent solvatochromic fluorophores have been developed, showcasing the potential of benzaldehyde derivatives in creating sensitive tools for studying biological events (Okada et al., 2016).

Radiopharmaceutical Synthesis

Fluorinated benzaldehydes, including those structurally related to 3-Fluoro-5-propoxybenzaldehyde, are key intermediates in synthesizing radiopharmaceuticals for positron emission tomography (PET). The introduction of fluorine-18 labeled benzaldehydes into peptide chains has been explored to develop imaging agents for various diseases, demonstrating the critical role of such compounds in advancing diagnostic medicine (Orlovskaja et al., 2016).

Organic Synthesis and Catalysis

The chemical reactivity of 3-Fluoro-5-propoxybenzaldehyde can be harnessed in organic synthesis and catalysis. The presence of the fluorine atom can influence reaction mechanisms and outcomes, leading to novel synthetic pathways and products. Studies involving the synthesis of indazoles from o-fluorobenzaldehydes highlight the versatility of fluorinated aldehydes in constructing heterocyclic compounds with potential pharmaceutical applications (Lukin et al., 2006).

Propriétés

IUPAC Name |

3-fluoro-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRCRXMCOAQEEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-propoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl ((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2983948.png)

![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)

![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)

![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983967.png)

![N-(2,6-dimethylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2983969.png)

![Tert-butyl {[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2983971.png)